Cas no 2193067-88-6 (2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochloride)

2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochloride structure
2193067-88-6 structure
商品名:2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochloride
CAS番号:2193067-88-6
MF:C8H11BrClNS
メガワット:268.601639032364
CID:5164570
PubChem ID:137951244

2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride
    • 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine hydrochloride
    • 2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride
    • starbld0011638
    • Z3086238495
    • 2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochloride
    • インチ: 1S/C8H10BrNS.ClH/c9-8-4-6-5-10-3-1-2-7(6)11-8;/h4,10H,1-3,5H2;1H
    • InChIKey: KKMJRHUYCFSUNE-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC2CNCCCC=2S1.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 142
  • トポロジー分子極性表面積: 40.3

2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1699802-0.1g
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%
0.1g
$322.0 2023-09-20
Enamine
EN300-1699802-1.0g
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%
1.0g
$928.0 2023-07-06
Chemenu
CM426978-500mg
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%+
500mg
$794 2023-03-25
Chemenu
CM426978-100mg
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%+
100mg
$367 2023-03-25
Chemenu
CM426978-250mg
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%+
250mg
$513 2023-03-25
Enamine
EN300-1699802-1g
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%
1g
$928.0 2023-09-20
A2B Chem LLC
AY03460-1g
2-bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%
1g
$1012.00 2024-04-20
1PlusChem
1P01FJ50-250mg
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%
250mg
$630.00 2023-12-18
Aaron
AR01FJDC-10g
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%
10g
$5514.00 2023-12-14
1PlusChem
1P01FJ50-5g
2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
2193067-88-6 95%
5g
$3390.00 2023-12-18

2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochloride 関連文献

2-bromo-4H,5H,6H,7H,8H-thieno3,2-cazepine hydrochlorideに関する追加情報

2-Bromo-4H,5H,6H,7H,8H-Thieno[3,2-c]Azepine Hydrochloride: A Comprehensive Overview

The compound 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride, with the CAS number 2193067-88-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thienoazepines, which are heterocyclic compounds combining a thiophene ring with an azepine structure. The presence of a bromine substituent at the 2-position adds unique electronic and structural properties to the molecule.

Recent studies have highlighted the potential of thienoazepines as scaffolds for drug discovery. The hydrochloride salt form of this compound is particularly notable due to its enhanced solubility and stability under physiological conditions. Researchers have explored its potential as a lead compound in the development of novel therapeutics targeting various diseases, including central nervous system disorders and cancer.

The synthesis of 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride involves a multi-step process that typically begins with the preparation of the parent thienoazepine ring system. This is followed by bromination at the 2-position using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine. The hydrochloride salt is then formed by protonation of the nitrogen atom in the azepine ring under acidic conditions.

In terms of pharmacological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated moderate inhibitory effects on certain kinases associated with cancer cell proliferation. Additionally, its ability to modulate ion channels has made it a candidate for investigating neurological disorders such as epilepsy and Alzheimer's disease.

The structural uniqueness of thieno[3,2-c]azepine lies in its fused bicyclic system comprising a five-membered thiophene ring fused to a seven-membered azepine ring. This arrangement creates a rigid framework that can potentially bind to various biological targets with high affinity. The bromine substituent further enhances its electronic properties by introducing electron-withdrawing effects that can influence both reactivity and bioavailability.

From an analytical standpoint, this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution MS has been instrumental in confirming its molecular formula and molecular weight. NMR studies have provided insights into its conformational flexibility and intermolecular interactions.

In conclusion, 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride represents a valuable addition to the library of heterocyclic compounds with potential applications in drug discovery. Its unique structure and promising pharmacological profile make it an exciting subject for further research and development.

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